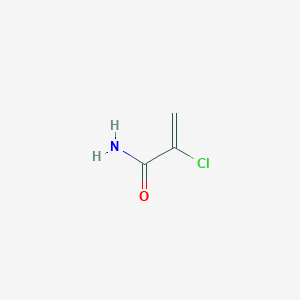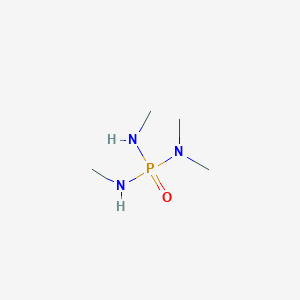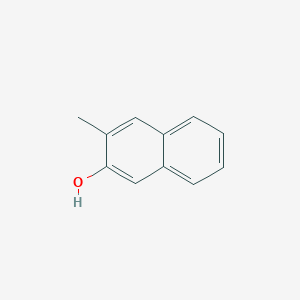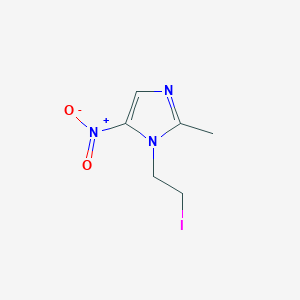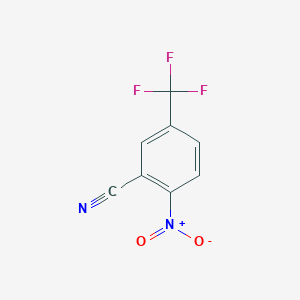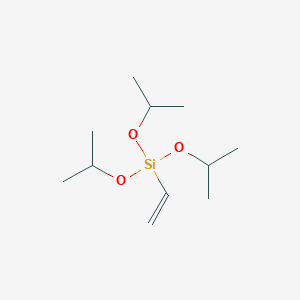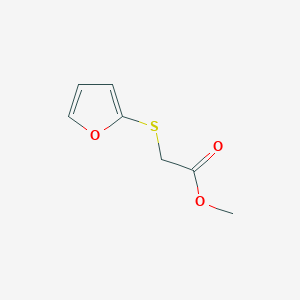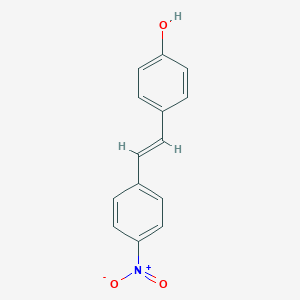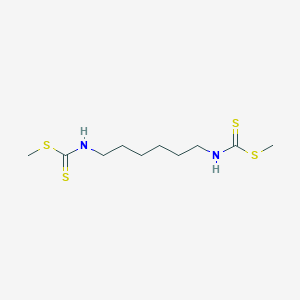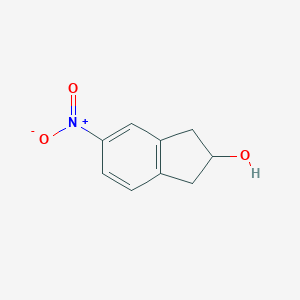
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate, also known as BI-6C9, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a muscarinic acetylcholine receptor antagonist that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate involves its ability to bind to and block muscarinic acetylcholine receptors. This results in a variety of biochemical and physiological effects, including the inhibition of smooth muscle contraction, the modulation of neurotransmitter release, and the regulation of cardiovascular function.
Efectos Bioquímicos Y Fisiológicos
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the contraction of smooth muscle, which is important for the regulation of cardiovascular function. Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has also been shown to modulate neurotransmitter release, which is important for the regulation of the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate in lab experiments is its potency as an inhibitor of muscarinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in a variety of biological processes. However, one limitation of using Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate. One area of interest is the development of more potent and selective muscarinic receptor antagonists, which could have important applications in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is the study of the role of muscarinic receptors in the regulation of immune function, which could have important implications for the development of new immunotherapies. Finally, the development of new methods for the synthesis and purification of Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate could facilitate its use in a variety of research applications.
In conclusion, Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate is a promising compound for scientific research due to its potent inhibition of muscarinic acetylcholine receptors and its variety of biochemical and physiological effects. While there are limitations to its use, there are also many potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate involves the reaction of atropine with iodine and sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of muscarinic acetylcholine receptors, which are important targets for drug development in a variety of diseases. Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has also been used to study the role of muscarinic receptors in the regulation of cardiovascular function, as well as in the central nervous system.
Propiedades
Número CAS |
17162-17-3 |
|---|---|
Nombre del producto |
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate |
Fórmula molecular |
C15H9I2NaO3 |
Peso molecular |
514.03 g/mol |
Nombre IUPAC |
sodium;3-(4-hydroxy-3,5-diiodophenyl)-2-phenylprop-2-enoate |
InChI |
InChI=1S/C15H10I2O3.Na/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10;/h1-8,18H,(H,19,20);/q;+1/p-1 |
Clave InChI |
GEEDEOJNDKKSMX-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C(C=C1)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
Sinónimos |
sodium 3-(4-hydroxy-3,5-diiodo-phenyl)-2-phenyl-prop-2-enoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



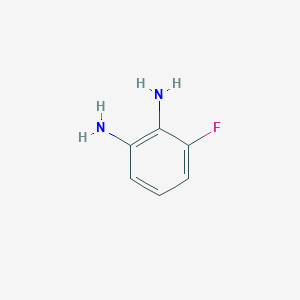
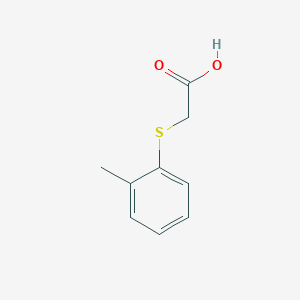
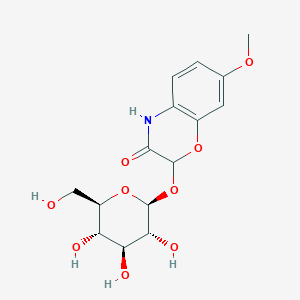
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
